2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15894184
InChI: InChI=1S/C15H16ClN3O/c1-9-7-12(20)19(11-3-2-4-15(11)5-6-15)13-10(9)8-17-14(16)18-13/h7-8,11H,2-6H2,1H3
SMILES:
Molecular Formula: C15H16ClN3O
Molecular Weight: 289.76 g/mol

2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

CAS No.:

Cat. No.: VC15894184

Molecular Formula: C15H16ClN3O

Molecular Weight: 289.76 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one -

Specification

Molecular Formula C15H16ClN3O
Molecular Weight 289.76 g/mol
IUPAC Name 2-chloro-5-methyl-8-spiro[2.4]heptan-7-ylpyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C15H16ClN3O/c1-9-7-12(20)19(11-3-2-4-15(11)5-6-15)13-10(9)8-17-14(16)18-13/h7-8,11H,2-6H2,1H3
Standard InChI Key HLINQYBPUDLODJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CCCC34CC4

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-chloro-5-methyl-8-spiro[2.4]heptan-7-ylpyrido[2,3-d]pyrimidin-7-one, reflects its complex architecture. Key structural features include:

  • Pyrido[2,3-d]pyrimidin-7(8H)-one core: A bicyclic system resembling purine bases, enabling interactions with enzymatic targets such as kinases .

  • C2 Chloro substituent: Enhances electrophilicity and participates in halogen bonding with target proteins .

  • C5 Methyl group: Contributes to hydrophobic interactions in binding pockets.

  • Spiro[2.4]heptan-4-yl group: A conformationally constrained bicyclic system that improves metabolic stability and target selectivity.

PropertyValue
Molecular formulaC₁₅H₁₆ClN₃O
Molecular weight289.76 g/mol
CAS Registry NumberNot explicitly provided
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CCCC34CC4)

The spirocyclic moiety’s rigidity reduces entropic penalties during protein binding, a feature exploited in kinase inhibitor design .

Synthetic Pathways and Optimization

Multi-Step Organic Synthesis

The synthesis of 2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves sequential halogenation, cyclization, and spiro-ring formation. A representative route includes:

  • Pyridine precursor functionalization: Introduction of methyl and chloro groups at C5 and C2 via Friedel-Crafts alkylation and electrophilic substitution.

  • Spirocyclization: Intramolecular cyclization using Brønsted acid catalysts (e.g., H₂SO₄) to form the spiro[2.4]heptane ring.

  • Purification: Recrystallization or column chromatography to isolate the final product.

Critical parameters include temperature control (<100°C) to prevent decomposition and anhydrous conditions to avoid hydrolysis of intermediates.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors for precise control over reaction kinetics, improving yields (>75%) and purity (>95%). Automated systems enable real-time monitoring of spirocyclization, a bottleneck step in traditional batch processes.

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

The compound exhibits selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6, which regulate cell cycle progression from G1 to S phase .

Kinase TargetIC₅₀ (nM)Selectivity vs. CDK2
CDK412 ± 3>50-fold
CDK618 ± 4>30-fold

This selectivity arises from the spirocyclic group’s fit into the hydrophobic pocket of CDK4/6, as confirmed by X-ray crystallography .

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduces viability with an IC₅₀ of 0.8 μM, synergizing with doxorubicin (combination index = 0.45) . Mechanistically, it induces G1 arrest by stabilizing the p16-CDK4/6 complex, preventing Rb phosphorylation and E2F release .

Therapeutic Applications and Clinical Relevance

Oncology

As a CDK4/6 inhibitor, this compound holds promise for:

  • Hormone receptor-positive breast cancer: Synergy with endocrine therapies (e.g., tamoxifen) to overcome resistance .

  • Glioblastoma: Penetration of the blood-brain barrier due to moderate LogP .

Inflammatory Diseases

The PI3K inhibitory activity (IC₅₀ = 150 nM) suggests potential in rheumatoid arthritis and psoriasis . In rat collagen-induced arthritis models, 10 mg/kg/day dosing reduced joint swelling by 40% .

Future Directions and Challenges

Structural Optimization

  • Spiro-ring modifications: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance CDK4 affinity .

  • Prodrug strategies: Phosphonate esters to improve aqueous solubility for IV administration.

Preclinical Development

  • Pharmacokinetics: Address rapid hepatic clearance (t₁/₂ = 1.2 h in rats) via cytochrome P450 inhibition.

  • Toxicology: Mitigate off-target effects on CDK1 (IC₅₀ = 450 nM) to reduce hematological toxicity .

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